molecular formula C10H16ClNO2 B6167446 5-(2-aminopropyl)-2-methoxyphenol hydrochloride CAS No. 52336-33-1

5-(2-aminopropyl)-2-methoxyphenol hydrochloride

Cat. No.: B6167446
CAS No.: 52336-33-1
M. Wt: 217.7
InChI Key:
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Description

5-(2-aminopropyl)-2-methoxyphenol hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally related to other phenethylamines and has been studied for its unique properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminopropyl)-2-methoxyphenol hydrochloride typically involves several steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to improve yield and purity. For example, the use of palladium on carbon (Pd/C) as a catalyst in hydrogenation reactions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(2-aminopropyl)-2-methoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aminopropyl group or other functional groups present in the molecule.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

5-(2-aminopropyl)-2-methoxyphenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-aminopropyl)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on monoamine transporters, including those for serotonin, norepinephrine, and dopamine. By inhibiting the reuptake of these neurotransmitters, the compound can increase their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other phenethylamines and contributes to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-aminopropyl)benzofuran (5-APB)
  • 6-(2-aminopropyl)benzofuran (6-APB)
  • 3,4-methylenedioxyamphetamine (MDA)
  • 3,4-methylenedioxymethamphetamine (MDMA)

Uniqueness

5-(2-aminopropyl)-2-methoxyphenol hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and an aminopropyl side chainCompared to similar compounds, it may exhibit different potency, selectivity, and therapeutic effects .

Properties

CAS No.

52336-33-1

Molecular Formula

C10H16ClNO2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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